Structural Architecture and Physicochemical Profiling of Pseudomonic Acid F: A Comprehensive Technical Guide
Structural Architecture and Physicochemical Profiling of Pseudomonic Acid F: A Comprehensive Technical Guide
As a Senior Application Scientist navigating the complexities of antibiotic formulation and polyketide biosynthesis, understanding the minor metabolites and impurities of active pharmaceutical ingredients (APIs) is critical. Pseudomonic Acid F (also designated as Mupirocin EP Impurity F or Pseudomonic Acid N) represents a vital structural analogue of the blockbuster topical antibiotic, Mupirocin (Pseudomonic Acid A).
Whether you are optimizing a fermentation bioprocess, developing a stability-indicating HPLC method, or exploring structure-activity relationships (SAR) for novel antimicrobial agents, this guide synthesizes the chemical architecture, physical properties, and field-proven analytical protocols for Pseudomonic Acid F.
Chemical Structure and Molecular Architecture
Pseudomonic Acid F is a polyketide-derived secondary metabolite originally identified in extracts of the mupF mutant of Pseudomonas fluorescens[1]. It is also a recognized degradation product and regulatory impurity in commercial Mupirocin formulations[2].
The core pharmacophore of the pseudomonic acid family is the monic acid moiety, which features a densely functionalized tetrahydropyran (THP) ring and an exocyclic epoxide. The structural divergence between Mupirocin and Pseudomonic Acid F lies entirely in the esterified fatty acid tail:
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Mupirocin (Pseudomonic Acid A): Esterified with a 9-carbon tail (9-hydroxynonanoic acid).
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Pseudomonic Acid F: Esterified with a 7-carbon tail (7-hydroxyheptanoic acid)[2].
This truncation by two methylene (-CH2-) units slightly increases the molecule's polarity while maintaining the critical binding interactions required for target engagement.
Biosynthetic and degradation pathways linking Mupirocin to Pseudomonic Acid F.
Physicochemical Properties
To facilitate accurate analytical detection and formulation stability assessments, the quantitative physical data for Pseudomonic Acid F is summarized below. The presence of 8 defined stereocenters makes the molecule highly susceptible to acid/base-catalyzed intramolecular rearrangements[3][4].
| Property | Value / Description |
| IUPAC Name | 7-[[(2E)-4-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]tetrahydro-2H-pyran-2-yl]-3-methylbut-2-enoyl]oxy]heptanoic acid |
| CAS Registry Number | 167842-64-0[2] |
| Molecular Formula | C24H40O9[3] |
| Molecular Weight | 472.57 g/mol [3] |
| Stereochemistry | 8 Defined Stereocenters (Absolute)[3] |
| Solubility | Soluble in Tetrahydrofuran (THF), Methanol, DMSO; Sparingly soluble in water[5]. |
| Target Binding | Bacterial isoleucyl-tRNA synthetase (IleRS)[] |
Mechanism of Action
Despite the truncated fatty acid tail, Pseudomonic Acid F retains potent in vitro antibacterial activity against staphylococci and streptococci[2]. It acts by reversibly binding to bacterial isoleucyl-tRNA synthetase (IleRS). By competing with isoleucine and ATP, it prevents the formation of isoleucyl-tRNA, thereby halting bacterial protein and RNA synthesis[]. The THP ring and epoxide are essential for anchoring the molecule within the enzyme's active site.
Mechanism of action: Pseudomonic Acid F inhibiting bacterial protein synthesis via IleRS.
Experimental Protocols
Protocol A: Structural Elucidation and Synthesis Confirmation
To firmly establish the structure of the natural product isolated from P. fluorescens, selective chemical synthesis is utilized. This protocol outlines the synthesis of methyl mupirocin F from the triol methyl pseudomonate A, as established by Scott et al.[1].
Causality Note: Direct isolation of minor metabolites often yields insufficient quantities for comprehensive biological testing. Semi-synthesis via selective oxidation of the 7-hydroxyl group provides a self-validating, high-yield pathway to confirm the absolute stereochemistry of the natural isolate[1].
Step-by-Step Methodology:
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Precursor Preparation: Dissolve methyl pseudomonate A (the triol precursor) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent unwanted oxidative side reactions.
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Selective Oxidation: Introduce a mild, selective oxidant (such as Dess-Martin periodinane or a TEMPO-catalyzed system) carefully titrated to target the sterically accessible 7-hydroxyl group without disrupting the sensitive epoxide moiety.
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Reaction Monitoring: Monitor the reaction strictly via Thin-Layer Chromatography (TLC) and LC-MS. The reaction must be quenched immediately upon consumption of the starting material to prevent over-oxidation or intramolecular rearrangement of the densely functionalized skeleton into bicyclic artifacts[1].
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Purification: Quench the reaction with saturated aqueous sodium thiosulfate and sodium bicarbonate. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product using silica gel flash chromatography (eluting with a gradient of ethyl acetate/hexanes).
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Structural Validation: Confirm the structure of the synthesized methyl mupirocin F using 1H and 13C NMR spectroscopy. The diagnostic shift of the C-7 proton and the preservation of the epoxide signals will validate the selective transformation.
Protocol B: LC-MS Quality Control for Impurity F in Mupirocin Ointments
Because Pseudomonic Acid F is an official EP/USP impurity (Impurity F), its precise quantification in commercial formulations is a regulatory requirement. This protocol utilizes LC-MS to isolate and identify the impurity from a lipid-heavy ointment matrix[5].
Causality Note: Mupirocin ointments are highly lipophilic. Tetrahydrofuran (THF) is utilized as the primary extraction solvent because it effectively disrupts the lipid matrix (e.g., PEG base) while fully solubilizing both the API and its polar impurities. The addition of sodium acetate stabilizes the pH, preventing the acid-catalyzed opening of the epoxide ring during analysis.
Step-by-Step Methodology:
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Sample Stressing (Optional): To generate a reference standard profile, subject a sample of Mupirocin ointment to thermal stress (100 °C for 48 hours) to artificially elevate degradation impurities[5].
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Extraction: Weigh approximately 50 mg of the ointment into a beaker. Add 5.0 mL of HPLC-grade Tetrahydrofuran (THF) and stir magnetically until the matrix is completely dissolved[5].
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Stabilization: Add 5.0 mL of aqueous sodium acetate solution to the mixture. Shake vigorously to ensure homogeneity.
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Filtration: Filter the resulting solution through a 0.5 µm PTFE microporous membrane to remove any precipitated excipients. The filtrate serves as the test sample (approx. 5 mg/mL mupirocin)[5].
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Chromatographic Separation:
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Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: Gradient elution using Water (with 0.1% Formic Acid) and Acetonitrile.
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Injection Volume: 20 µL.
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Mass Spectrometry Detection:
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Operate the mass spectrometer with an Electrospray Ionization (ESI) source in negative ion mode (Scan mode: 300-700 m/z).
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Set the fragmentor voltage to 135V.
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Validation: Pseudomonic Acid F will elute at a Relative Retention Time (RRT) of approximately 0.36 compared to the main Mupirocin peak. It is positively identified by the primary parent ion [M-H]- at m/z 471.3 (corresponding to the molecular weight of 472.3 Da)[5].
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References
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Mupirocin EP Impurity F | CAS 167842-64-0. Veeprho. Available at: [Link]
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PSEUDOMONIC ACID F. Global Substance Registration System (GSRS) - NIH. Available at: [Link]
- CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application. Google Patents.
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Scott, R. W., Murphy, A. C., Wu, J., Hothersall, J., Cox, R. J., Simpson, T. J., Thomas, C. M., & Willis, C. L. (2011). Mupirocin F: Structure elucidation, synthesis and rearrangements. Tetrahedron, 67(27-28), 5098-5106. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. WO2020141482A1 - Pharmaceutical compositions comprising mupirocin - Google Patents [patents.google.com]
- 5. CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents [patents.google.com]
